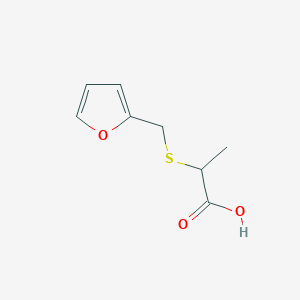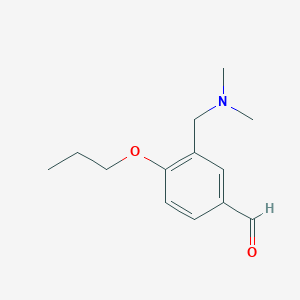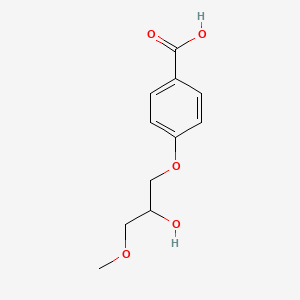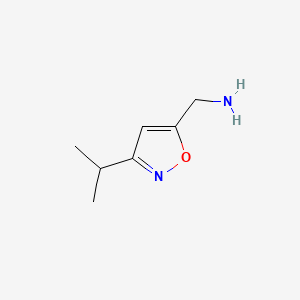
2,5-Dimethyl-1-(5-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2,5-Dimethyl-1-(5-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde" is a derivative of pyrrole-3-carbaldehyde, which is a significant building block in organic synthesis. Pyrrole derivatives are known for their applications in various fields, including pharmaceuticals, materials science, and as analytical reagents .
Synthesis Analysis
The synthesis of pyrrole-2-carbaldehyde derivatives, which are structurally related to the compound , can be achieved through oxidative annulation and direct Csp3-H to C=O oxidation. This method has been demonstrated using aryl methyl ketones, arylamines, and acetoacetate esters, providing a practical approach to these compounds without the need for stoichiometric quantities of hazardous oxidants .
Molecular Structure Analysis
While the specific molecular structure of "2,5-Dimethyl-1-(5-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde" is not directly discussed in the provided papers, related compounds such as dimethylindium-pyridine-2-carbaldehyde oximate have been studied. These compounds exhibit complex coordination chemistry, with the indium atoms adopting a distorted trigonal bipyramidal geometry .
Chemical Reactions Analysis
Pyrrole-2-carbaldehyde derivatives are reactive towards various reagents. For instance, they can react with primary amino groups under mild conditions, as demonstrated by the use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde for the derivatization of amino acids for HPLC analysis . Additionally, reactions with organo-derivatives of Group III elements have been explored, leading to the formation of oximates with potential fused-ring structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be inferred from related compounds. For example, the use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a derivatization reagent suggests that it has suitable reactivity and stability under ambient conditions for analytical applications . The crystal structures of various pyrrole derivatives reveal their propensity to form hydrogen-bonded dimers and polymers, which could influence their physical properties such as solubility and melting points .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Crystal and Molecular Structure Studies : Research on related compounds, like dimethylindium-pyridine-2-carbaldehyde oximate, elucidates the crystal and molecular structures, offering insights into coordination chemistry and potential applications in material science (Shearer et al., 1980).
Synthesis of Pyrrole Derivatives : Studies on the synthesis of pyrrole chalcone derivatives and their spectroscopic confirmation highlight the versatility of pyrrole compounds in organic synthesis and potential applications in designing new molecules with specific properties (Singh et al., 2014).
Heterocyclic Chemistry
- Pyrrolyl Compounds Synthesis : The regiospecific preparation of group 14 5-metallated pyrrole-2-carbaldehydes provides a foundation for further explorations in heterocyclic chemistry and the development of novel compounds with potential applications in catalysis and material science (Denat et al., 1992).
Molecular Interactions and Catalysis
Molecular Interactions : The study of 5,6-dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole showcases the importance of hydrogen bonding in molecular interactions, which could have implications in the design of molecular recognition systems and sensors (Geiger & Destefano, 2014).
Catalysis in Polymerization : Research on aluminum and zinc complexes supported by pyrrole-based ligands in the ring-opening polymerization of ε-caprolactone points to potential applications in polymer science, offering pathways to synthesize biodegradable plastics and other polymers (Qiao et al., 2011).
Novel Synthetic Methods
Multicomponent Reactions : The development of novel multicomponent synthesis of pyridine-pyrimidines catalyzed by ionic liquid supports highlights innovative approaches in synthetic organic chemistry, providing efficient methods for constructing complex molecules (Rahmani et al., 2018).
Reactions of Pyrroles with Carbon Monoxide and Ethanol : Studies on the reactions of dimethylpyrrole with carbon monoxide and ethanol to produce various pyrrole-carbaldehydes showcase the flexibility of pyrrole compounds in organic synthesis, offering pathways to novel compounds with potential applications in pharmaceuticals and agrochemicals (Treibs & Wilhelm, 1979).
Propiedades
IUPAC Name |
2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-4-5-13(14-7-9)15-10(2)6-12(8-16)11(15)3/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMPWCOWGBYEPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(=CC(=C2C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-(5-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)






![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)


